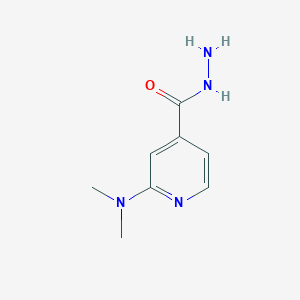![molecular formula C13H16ClNO3 B1418519 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide CAS No. 1154010-13-5](/img/structure/B1418519.png)
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide
Descripción general
Descripción
“2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide” is a chemical compound with the molecular formula C12H14ClNO3 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of “2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide” includes a benzodioxane moiety . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide” are not available, similar compounds have been used in the synthesis of new antibacterial agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.7 . Predicted physical properties include a melting point of 160.36° C, a boiling point of 444.4° C at 760 mmHg, a density of 1.3 g/cm3, and a refractive index of n 20D 1.55 .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Potential
- Researchers synthesized various derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine, including compounds related to 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide, and found them to have promising antibacterial and antifungal properties. Some specific compounds exhibited good antimicrobial potential with low hemolytic activity, suggesting potential as therapeutic agents (Abbasi et al., 2020).
Anti-diabetic Potential
- A study involved synthesizing derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine and testing their anti-diabetic potentials. These compounds demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, indicating potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Biofilm Inhibition and Cytotoxicity
- Research focused on synthesizing new derivatives involving 1,4-benzodioxin-6-amine and testing their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. Some compounds showed suitable inhibitory action against bacterial biofilms with mild cytotoxicity, suggesting their potential in treating bacterial infections (Abbasi et al., 2020).
Enzyme Inhibition for Alzheimer's and Diabetes
- A series of new derivatives were synthesized and tested for enzyme inhibition relevant to Alzheimer's disease and Type-2 Diabetes. Certain compounds showed moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, indicating potential therapeutic benefits for these diseases (Abbasi et al., 2019).
Direcciones Futuras
Future research could explore the potential of “2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide” and similar compounds in various applications, such as their use as antibacterial agents . Further studies could also investigate their synthesis, chemical reactions, and mechanisms of action.
Propiedades
IUPAC Name |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8(14)13(16)15-9(2)10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7-9H,5-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSXVKJHRIBPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




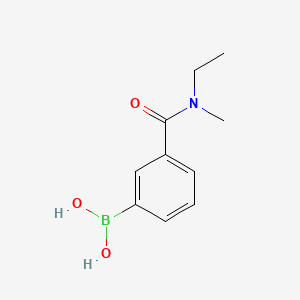
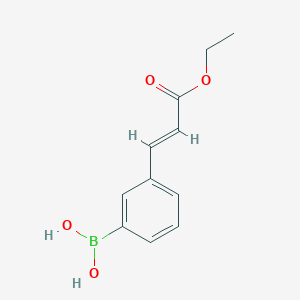
![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/structure/B1418441.png)
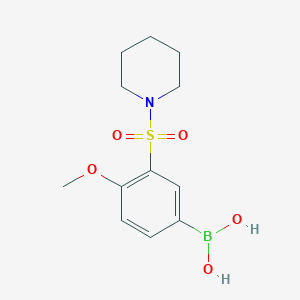
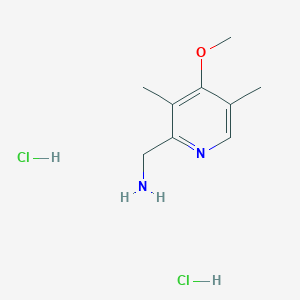

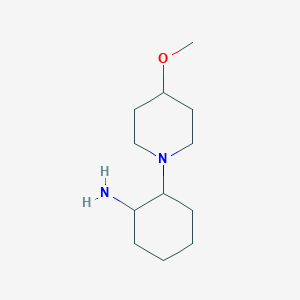


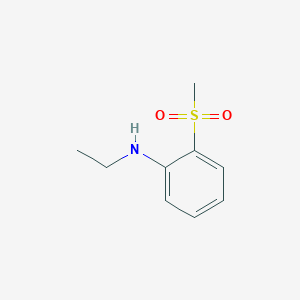
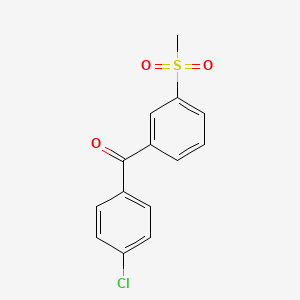
![3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1418458.png)
